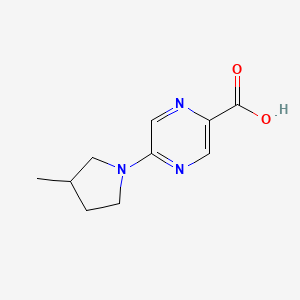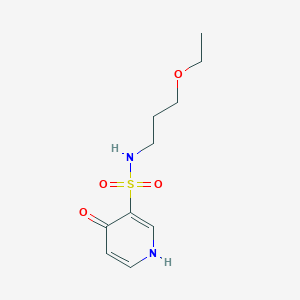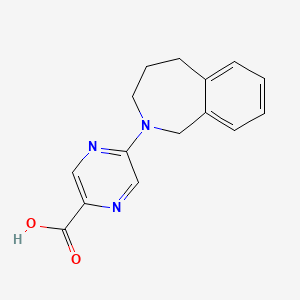![molecular formula C13H19NO2 B7578621 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, also known as modafinil, is a wakefulness-promoting agent that has been used to treat narcolepsy, sleep apnea, and shift work sleep disorder. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since gained popularity among students and professionals as a cognitive enhancer.
Mecanismo De Acción
Modafinil's precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the activity of several neuropeptides, including orexin, which is involved in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive performance in healthy individuals. It has also been shown to improve mood and reduce symptoms of depression in some patients. However, the long-term effects of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid on the brain and body are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has several advantages for use in lab experiments, including its ability to improve cognitive performance and reduce fatigue in subjects. However, its effects can vary depending on the individual, and its long-term effects on the brain and body are not yet fully understood. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid can be expensive and difficult to obtain for research purposes.
Direcciones Futuras
There are several areas of future research for 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, including its potential use as a treatment for depression, schizophrenia, and addiction. In addition, further studies are needed to determine the long-term effects of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid on the brain and body, as well as its potential for abuse and addiction. Finally, more research is needed to understand the precise mechanism of action of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid and how it affects different neurotransmitters and neuropeptides in the brain.
In conclusion, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid is a wakefulness-promoting agent that has been extensively studied for its cognitive-enhancing effects. Its precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain. Modafinil has several advantages for use in lab experiments, but its long-term effects on the brain and body are not yet fully understood. There are several areas of future research for 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, including its potential use as a treatment for depression, schizophrenia, and addiction, as well as further studies to determine its precise mechanism of action and potential for abuse and addiction.
Métodos De Síntesis
Modafinil can be synthesized using several methods, including the reaction of benzhydryl sulfinyl acetamide with methylamine and formaldehyde, or the reaction of benzhydryl chloride with thiourea and methylamine. The former method is more commonly used due to its higher yield and purity.
Aplicaciones Científicas De Investigación
Modafinil has been extensively studied for its cognitive-enhancing effects, particularly in the areas of attention, memory, and executive function. It has also been shown to improve mood and reduce fatigue in individuals with sleep disorders. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid has been investigated as a potential treatment for depression, schizophrenia, and addiction.
Propiedades
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-6-12(10(2)7-9)11(3)14(4)8-13(15)16/h5-7,11H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKTXOKTGCCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N(C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)






![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
